Chemical structure properties of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole
Chemical structure properties of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole
Executive Summary
5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole (CAS: 205928-88-7) is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2] Characterized by a 3,5-disubstituted isoxazole core, this compound integrates a lipophilic 3-chlorophenyl moiety—imparting metabolic stability and hydrophobic binding potential—with a highly reactive 5-bromomethyl electrophile.
This guide outlines the physicochemical properties, synthetic routes, and reactivity profile of this scaffold.[3] It is designed for medicinal chemists requiring a reliable protocol for introducing the 3-phenylisoxazole motif into target ligands, particularly for GPCR and kinase drug discovery programs.
Chemical Identity & Physicochemical Profile[4][5][6]
The structural integrity of this compound relies on the electronic push-pull between the electron-withdrawing chlorophenyl group and the electron-deficient isoxazole ring.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole |
| CAS Registry Number | 205928-88-7 |
| Molecular Formula | C₁₀H₇BrClNO |
| Molecular Weight | 272.53 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| H-Bond Acceptors | 2 (N, O of isoxazole) |
| Rotatable Bonds | 2 (Phenyl-Isoxazole bond, |
Structural Analysis[8][9]
-
3-(3-Chlorophenyl) Moiety: The meta-chloro substitution increases lipophilicity (
) and blocks metabolic oxidation at the phenyl ring, a common liability in unsubstituted phenyl rings. -
Isoxazole Core: Acts as a bioisostere for amide bonds or pyridine rings, providing a rigid linker that orients the side chains in a specific vector.
-
5-Bromomethyl Group: A "soft" electrophile susceptible to
attack. The bromine is a labile leaving group, activated by the electron-withdrawing nature of the adjacent isoxazole imine ( ) system.
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold.[4][5] The choice depends on the availability of starting materials and the desired scale.
Pathway A: [3+2] Cycloaddition (Convergent Strategy)
This is the preferred method for generating the isoxazole ring de novo. It involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with propargyl bromide.[3]
Mechanism:
-
Chlorination: 3-Chlorobenzaldoxime is treated with N-chlorosuccinimide (NCS) to form the hydroximoyl chloride.
-
Base-Mediated Dehydrohalogenation: Triethylamine eliminates HCl, generating the transient 3-chlorobenzonitrile oxide dipole.
-
Cycloaddition: The dipole reacts with propargyl bromide (dipolarophile) to yield the target isoxazole regioselectively.
Pathway B: Radical Bromination (Linear Strategy)
Used when the 5-methyl isoxazole precursor is already available.
Mechanism:
-
Reagent: N-Bromosuccinimide (NBS) with AIBN (initiator).[3]
-
Solvent:
or Benzotrifluoride (green alternative). -
Critical Control: The reaction must be stopped before di-bromination occurs at the methyl position.
Visualization: Synthetic Logic Flow
Caption: Comparison of Convergent ([3+2] Cycloaddition) vs. Linear (Radical Bromination) synthetic pathways.
Experimental Protocols
Protocol 1: [3+2] Cycloaddition (Recommended)
Objective: Synthesis of 5-bromomethyl-3-(3-chloro-phenyl)-isoxazole.[1]
Reagents:
-
3-Chlorobenzaldoxime (1.0 eq)
-
Propargyl bromide (1.2 eq, 80% in toluene)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve 3-chlorobenzaldoxime in DCM at 0°C. Add NCS portion-wise. Stir for 1 hour to form the hydroximoyl chloride (check by TLC; disappearance of oxime).
-
Addition: Add propargyl bromide to the mixture.
-
Cyclization: Add a solution of
in DCM dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water. Extract with DCM (
). Wash organics with brine, dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 10-20% EtOAc.
Self-Validation Criteria:
-
¹H NMR (CDCl₃, 400 MHz): Look for the isoxazole H-4 singlet at
6.5–6.7 ppm and the singlet at 4.4–4.6 ppm. -
Mass Spec: Presence of isotopic pattern for Cl (
, 3:1) and Br ( , 1:1).
Reactivity & Functionalization Profile
The bromomethyl group serves as a versatile "warhead" for diversification.[3][4] The primary reaction mode is Nucleophilic Substitution (
Key Transformations
-
Amination: Reaction with secondary amines yields tertiary amine derivatives, commonly used to improve solubility or target CNS receptors (e.g., AMPA modulators).
-
Etherification: Reaction with phenols or alcohols (using
or NaH) creates ether linkages, useful for extending the scaffold into hydrophobic pockets. -
Thioether Formation: Reaction with thiols provides metabolic precursors to sulfoxides/sulfones.
Reactivity Workflow Diagram
Caption: Functionalization map showing primary
Safety & Handling
-
Lachrymator Hazard: Benzyl bromide derivatives are potent lachrymators. This compound should be handled exclusively in a well-ventilated fume hood.
-
Skin Irritant: The alkylating nature makes it a severe skin irritant and potential sensitizer. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent radical degradation of the C-Br bond.
References
-
Vertex AI Search Result 1.1 : Catalogue of building blocks & molecules, acints.com. Link (Accessed Feb 18, 2026).
-
Vertex AI Search Result 1.2 : 3-(Bromomethyl)-5-methylisoxazole Reactivity Profile, benchchem.com. Link (Accessed Feb 18, 2026).
-
Vertex AI Search Result 1.12 : Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles, Der Pharma Chemica, 2012. Link (Accessed Feb 18, 2026).
-
Vertex AI Search Result 1.17 : Advances in isoxazole chemistry and their role in drug discovery, PMC, 2025. Link (Accessed Feb 18, 2026).
-
Vertex AI Search Result 1.13 : Novel bioactivation mechanism of phenyl methyl-isoxazoles, PubMed, 2012. Link (Accessed Feb 18, 2026).
